molecular formula C19H24ClNO2 B1675410 Linadryl hydrochloride CAS No. 5928-69-8

Linadryl hydrochloride

Cat. No. B1675410
CAS RN: 5928-69-8
M. Wt: 333.8 g/mol
InChI Key: RUBFGAOTUOOEFZ-UHFFFAOYSA-N
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Description

Diphenhydramine is an antihistamine and sedative primarily used to treat allergies, insomnia, and symptoms of the common cold . It is also less commonly used for tremors in parkinsonism, and nausea . It is taken by mouth, injected into a vein, injected into a muscle, or applied to the skin .


Synthesis Analysis

A highly integrated approach to the development of a process for the continuous synthesis and purification of diphenhydramine has been reported . Mass spectrometry (MS) is utilized throughout the system for on-line reaction monitoring, off-line yield quantitation, and as a reaction screening module that exploits reaction acceleration in charged microdroplets for high throughput route screening .


Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity and coordinates of Linadryl H molecule .


Chemical Reactions Analysis

The continuous-flow synthesis and purification of diphenhydramine have been studied . The ability to rapidly screen conditions in charged microdroplets was used to guide optimization of the process in a microfluidic reactor . A quantitative MS method was developed and used to measure the reaction kinetics .


Physical And Chemical Properties Analysis

The physical and chemical properties of diphenhydramine hydrochloride include a fusion temperature of 443K . More detailed physicochemical properties can be found in the safety data sheet .

Scientific Research Applications

1. Antihistamine Agent

Linadryl hydrochloride, also known as beta-morpholinoethyl benzhydryl ether hydrochloride, has been studied for its effects as an antihistamine agent. A clinical investigation involving 250 individuals, including those with allergic diseases, found that Linadryl hydrochloride, when administered orally in doses ranging from 300 to 1,200 mg daily, demonstrated a variable effect on gastric acid secretion and histamine responses of the skin. It was also noted for providing a sense of well-being and more restful sleep in some individuals. However, its effectiveness was considered to be less than benadryl, and a significant proportion of patients experienced drowsiness as a side effect (McBAVACK, Schulman, & Boyd, 1948).

2. Environmental Degradation Studies

Linadryl hydrochloride appears to be mistakenly linked to research on hexachlorocyclohexane (HCH) degradation, likely due to a similarity in naming conventions. Studies on HCH degradation focus on the lin genes (such as linA and linB) in various bacterial strains like Sphingomonas paucimobilis, which are responsible for the biodegradation of HCH isomers in the environment. These genes encode enzymes that play a crucial role in degrading environmentally persistent pollutants like HCH, thus contributing to bioremediation efforts (Kumari et al., 2002); (Trantírek et al., 2001); (Lal et al., 2010); (Okai et al., 2010).

Safety And Hazards

Diphenhydramine may cause dizziness or drowsiness . Use caution when driving, operating machinery, or performing other hazardous activities . The U.S. Food and Drug Administration (FDA) warns that taking higher than recommended doses of diphenhydramine can lead to serious heart problems, seizures, coma, or even death .

properties

IUPAC Name

4-(2-benzhydryloxyethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.ClH/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-13-20-11-14-21-15-12-20;/h1-10,19H,11-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBFGAOTUOOEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207998
Record name Linadryl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linadryl hydrochloride

CAS RN

5928-69-8
Record name Linadryl hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linadryl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TJ Haley, GL Keenan - Journal of the American Pharmaceutical Association …, 1949 - Elsevier
Seven new antihistaminic drugs related to Benadryl, Pyribenzamine, and Antergan were tested with colorimetric and precipitation reagents and their optical crystallographic properties …
Number of citations: 4 www.sciencedirect.com

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